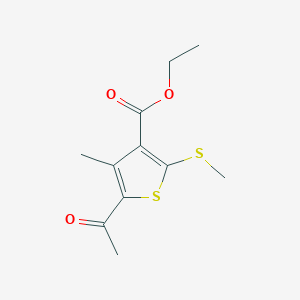

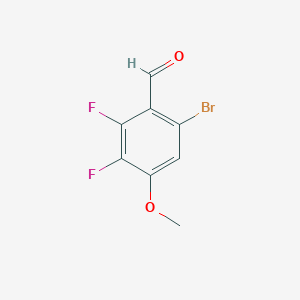

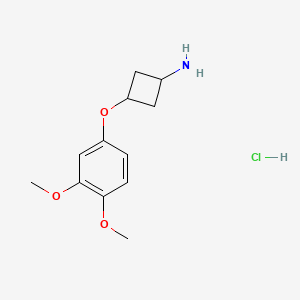

![molecular formula C10H7F3N4O B2490251 1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} CAS No. 338416-87-8](/img/structure/B2490251.png)

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of aromatic hydrazones like 1H-pyrazole-4,5-dione derivatives often involves the Japp-Klingemann reaction, utilizing diazotized amines and carbonyl compounds. For instance, a related compound was synthesized using diazotized 4-aminoantipyrine and Meldrum's acid, showcasing the versatility of this approach in creating complex hydrazone structures (Kumar, Sadasivan, & Biju, 2018).

Molecular Structure Analysis

Aromatic hydrazones exhibit interesting structural characteristics, including azo/enol-hydrazone tautomerism, which can be influenced by pH. Structural elucidation often relies on techniques like UV–Visible, 1H NMR, ESR, and Mass spectral analysis. The structure of these compounds in the solid state and in solution can provide insights into their reactivity and potential as ligands in complex formations (Kumar, Sadasivan, & Biju, 2018).

Chemical Reactions and Properties

Aromatic hydrazones are known for their ability to form complexes with metals, acting as univalent tridentate ligands. The stoichiometry of these complexes often exhibits a 1:2 (M:L) ratio, highlighting the compound's capacity to interact with 3d-metal ions. This property is essential for the synthesis of metal complexes with potential antioxidant and antimicrobial activities (Kumar, Sadasivan, & Biju, 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1H-pyrazole derivatives, including those similar to the specified compound, have been synthesized and characterized in various studies. For instance, Kumar et al. (2018) synthesized an aromatic hydrazone using the Japp-Klingemann reaction, exploring its antioxidant and antimicrobial properties (Kumar, Biju, & Sadasivan, 2018). Similarly, Pettinari et al. (2018) designed pyrazolone-based hydrazone ligands for ruthenium(II)-arene complexes, investigating their anticancer activity (Pettinari, Marchetti, Di Nicola, Pettinari, Galindo, Petrelli, Cappellacci, Cuccioloni, Bonfili, Eleuteri, Guedes da Silva, & Pombeiro, 2018).

Biological Studies

Several studies have examined the biological properties of 1H-pyrazole derivatives. Bekhit et al. (2014) evaluated the anti-malarial and antileishmanial activities of 1H-pyrazole derivatives, discovering promising therapeutic potentials (Bekhit, Haimanot, & Hymete, 2014). In another study, Kumar et al. (2017) described the multicomponent synthesis of molecular hybrids containing pyrazole and thiazole moieties, assessing their apoptosis-inducing abilities (Kumar, Duhan, Kadyan, Bhardwaj, Saraf, & Mittal, 2017).

Chemical Reactions and Derivatives

The reactions and synthesis of derivatives of 1H-pyrazole compounds have been a focus of several studies. For instance, Şener et al. (2002) explored the reactions of cyclic oxalyl compounds with hydrazines, synthesizing various derivatives of 1H-pyrazole-3-carboxylic acid (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002). Additionally, Zora et al. (2016) described a synthetic method for 4-(phenylselanyl)pyrazoles, highlighting the potential for biological activities (Zora, Demirci, Kıvrak, & Kelgokmen, 2016).

Eigenschaften

IUPAC Name |

4-[[2-(trifluoromethyl)phenyl]diazenyl]-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)15-16-8-5-14-17-9(8)18/h1-5H,(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPIJOMPAWRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=CNNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201157341 |

Source

|

| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone} | |

CAS RN |

338416-87-8 |

Source

|

| Record name | 4-[(2-(Trifluoromethyl)phenyl)hydrazono]-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201157341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

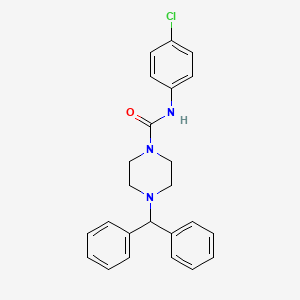

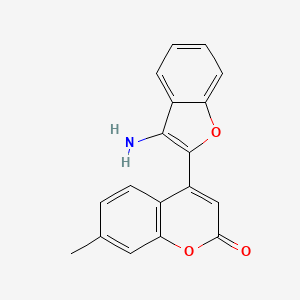

![3-acetamido-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2490171.png)

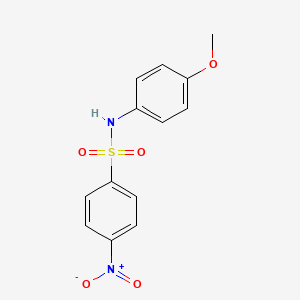

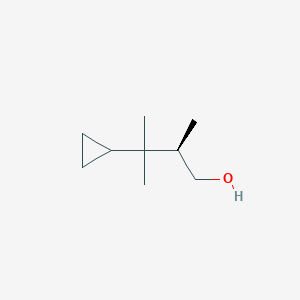

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

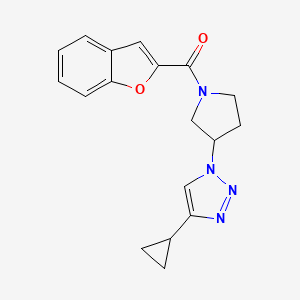

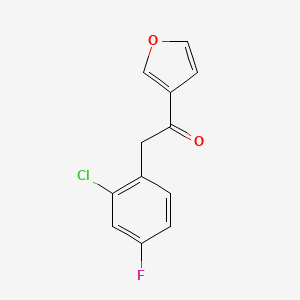

![4-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxylic acid](/img/structure/B2490173.png)

![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2490184.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2490185.png)